molecular formula C11H13Cl2FO2 B14764828 2,2-Dichloro-1-(2-fluoro-5-isopropoxyphenyl)ethanol

2,2-Dichloro-1-(2-fluoro-5-isopropoxyphenyl)ethanol

Cat. No.: B14764828
M. Wt: 267.12 g/mol
InChI Key: AUEYHGUGZFGXAZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-fluoro-5-isopropoxyphenyl)ethanol is an organic compound with the molecular formula C11H13Cl2FO2 It is a derivative of phenyl ethanol, characterized by the presence of two chlorine atoms, one fluorine atom, and an isopropoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-fluoro-5-isopropoxyphenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-isopropoxybenzene and a chlorinating agent.

    Chlorination: The chlorination of 2-fluoro-5-isopropoxybenzene is carried out using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atoms.

    Hydroxylation: The resulting dichlorinated intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to introduce the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-fluoro-5-isopropoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl ethanol derivatives.

Scientific Research Applications

2,2-Dichloro-1-(2-fluoro-5-isopropoxyphenyl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-fluoro-5-isopropoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-(5-fluoro-2-isopropoxyphenyl)ethanol: A structural isomer with the fluorine and isopropoxy groups in different positions.

    2,2-Dichloro-1-(2-fluoro-3-isopropoxyphenyl)ethanol: Another isomer with the fluorine and isopropoxy groups in different positions.

Uniqueness

2,2-Dichloro-1-(2-fluoro-5-isopropoxyphenyl)ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13Cl2FO2

Molecular Weight

267.12 g/mol

IUPAC Name

2,2-dichloro-1-(2-fluoro-5-propan-2-yloxyphenyl)ethanol

InChI

InChI=1S/C11H13Cl2FO2/c1-6(2)16-7-3-4-9(14)8(5-7)10(15)11(12)13/h3-6,10-11,15H,1-2H3

InChI Key

AUEYHGUGZFGXAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C(C(Cl)Cl)O

Origin of Product

United States

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